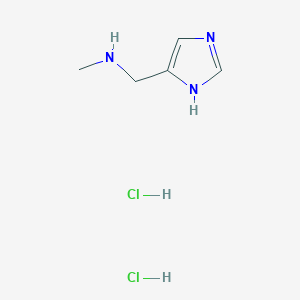
1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its molecular structure, which includes an imidazole ring attached to a methyl group and an amine group, and it is commonly used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-carboxaldehyde with methylamine under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazoles, depending on the specific reagents and conditions used.
科学研究应用
1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of antifungal and antibacterial agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride is similar to other imidazole derivatives, such as 1-methylimidazole and 1,4-dimethylimidazole. These compounds share the imidazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the imidazole ring, methyl group, and amine group, which gives it distinct chemical and biological properties.
相似化合物的比较
1-Methylimidazole
1,4-Dimethylimidazole
2-Methylimidazole
4-Methylimidazole
This comprehensive overview provides a detailed understanding of 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride, often referred to as a derivative of imidazole, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to several bioactive molecules and has been studied for its interactions with various biological systems, particularly in medicinal chemistry and pharmacology.
The compound is characterized by the presence of an imidazole ring, which is known for its role in biological systems, especially as a part of amino acids and nucleotides. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological assays.
Research indicates that this compound may act on various receptors within the body, potentially modulating neurotransmitter systems. Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions .
Neuroprotective Properties
Recent investigations into neuroprotective agents have highlighted the potential of imidazole derivatives in protecting neuronal cells from oxidative stress and apoptosis. The modulation of autophagy pathways has been a focal point in research, indicating that such compounds can enhance cellular resilience against neurodegenerative conditions .
Case Studies
Research Findings
- Autophagy Activation : Research indicates that certain imidazole derivatives can activate autophagy independently of mTOR pathways. This is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The compound may function as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. This could have implications for mood disorders and other neurological conditions .
属性
IUPAC Name |
1-(1H-imidazol-5-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-4-8-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAWKREQLBSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














